REACTION_CXSMILES
|
O.[NH2:2][NH2:3].[O:4]=[C:5]1[CH:10]=[CH:9][N:8]([C:11]2[CH:24]=[CH:23][C:14]([C:15]([CH:17]([CH3:22])[CH2:18][C:19](O)=[O:20])=O)=[CH:13][CH:12]=2)[CH:7]=[CH:6]1>O>[CH3:22][CH:17]1[C:15]([C:14]2[CH:23]=[CH:24][C:11]([N:8]3[CH:9]=[CH:10][C:5](=[O:4])[CH:6]=[CH:7]3)=[CH:12][CH:13]=2)=[N:3][NH:2][C:19](=[O:20])[CH2:18]1 |f:0.1|
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
3-[4-(4-oxo-1,4-dihydropyridin-1-yl)benzoyl]butanoic acid
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
O=C1C=CN(C=C1)C1=CC=C(C(=O)C(CC(=O)O)C)C=C1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CC(NN=C1C1=CC=C(C=C1)N1C=CC(C=C1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |